Ditc-xac

Description

Properties

CAS No. |

119305-41-8 |

|---|---|

Molecular Formula |

C29H32N8O5S2 |

Molecular Weight |

636.7 g/mol |

IUPAC Name |

S-(3-isothiocyanatoanilino) N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate |

InChI |

InChI=1S/C29H32N8O5S2/c1-3-14-36-26-24(27(39)37(15-4-2)29(36)41)33-25(34-26)19-8-10-22(11-9-19)42-17-23(38)30-12-13-31-28(40)44-35-21-7-5-6-20(16-21)32-18-43/h5-11,16,35H,3-4,12-15,17H2,1-2H3,(H,30,38)(H,31,40)(H,33,34) |

InChI Key |

UIQNSBMRMNOCFJ-UHFFFAOYSA-N |

SMILES |

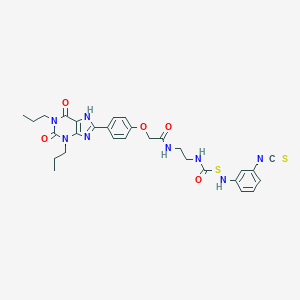

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC(=CC=C4)N=C=S |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC(=CC=C4)N=C=S |

Other CAS No. |

119305-41-8 |

Synonyms |

1,3-dipropyl-8-(isothiocyanatophenyl(aminothiocarbonyl-(2-aminoethylaminocarbonyl-(4-methyloxy(phenyl)))))xanthine DITC-XAC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Ditc Xac

Derivatization for Advanced Probe Development

Strategies for Covalent Ligand Modification (e.g., ethylenediamine (B42938) inactivation)

Covalent ligand modification is a key strategy employed with Ditc-xac due to its reactive isothiocyanate functional group. This group allows for the formation of stable covalent bonds with nucleophilic residues on target proteins, leading to irreversible receptor binding github.ionih.govnih.gov. A notable example of this modification strategy involves the reaction with ethylenediamine.

Prior treatment of the isothiocyanate moiety of Ditc-xac with ethylenediamine has been shown to eliminate the compound's ability to covalently incorporate into the A1 adenosine (B11128) receptor github.ionih.govnih.gov. Crucially, this modification does not significantly alter the affinity of the XAC derivative for the A1 receptor, indicating that the isothiocyanate group's primary role is in covalent attachment rather than initial binding affinity github.ionih.govnih.gov. This "inactivation" strategy is invaluable for distinguishing between reversible and irreversible binding mechanisms and for characterizing the specific residues involved in covalent adduct formation.

Scaffold Modifications for Tuned Affinity and Selectivity

The xanthine (B1682287) backbone of Ditc-xac, derived from the xanthine amine congener (XAC), serves as a versatile scaffold for modifications aimed at optimizing affinity and selectivity towards specific adenosine receptor subtypes. Ditc-xac itself, including its m- and p-isomers (m-DITC-XAC and p-DITC-XAC), represents a strategic modification of XAC to create irreversible ligands for A1 adenosine receptors.

Further structural adjustments to the phenyl isothiocyanate ring of m-DITC-XAC have been explored to modulate the physicochemical or spectroscopic properties of the resulting conjugates nih.gov. This iterative process of scaffold modification allows researchers to systematically investigate structure-activity relationships (SAR) and develop compounds with enhanced binding characteristics or improved subtype specificity. For instance, modifications to the xanthine nucleus have led to the discovery of various covalent antagonists with significantly tuned selectivity profiles for adenosine receptor subtypes.

Data Tables

Table 1: Key Properties and Binding Affinities of Ditc-xac Isomers

| Compound | Molecular Formula (Calculated) | Molecular Weight ( g/mol ) | EC50 (A1 Adenosine Receptor, Rat Brain) [nM] | Yield (%) |

| m-DITC-XAC | C29H32N8O4S2·0.5 H2O | 636.7 nih.gov | 27 github.ionih.gov | 62 nih.gov |

| p-DITC-XAC | Not explicitly stated | Not explicitly stated | 52 github.ionih.gov | 56 nih.gov |

Mechanistic Investigations of Ditc Xac at Molecular and Cellular Levels

Adenosine (B11128) Receptor Antagonism and Irreversible Binding Mechanisms

Ditc-xac derivatives, specifically m-DITC-XAC and p-DITC-XAC, function as potent affinity labels and irreversible antagonists for A₁ adenosine receptors (A₁ARs). researchgate.netcapes.gov.brnih.govsemanticscholar.orgnih.gov Their interaction with A₁ARs in rat brain membranes is characterized by high affinity. researchgate.netcapes.gov.brnih.govnih.gov A key aspect of their mechanism is the irreversible reduction in the number of available A₁ receptors, without altering the affinity of the remaining receptors for other ligands. researchgate.netcapes.gov.brnih.govnih.gov This indicates that Ditc-xac forms a stable, covalent bond with the receptor. The isothiocyanate moiety within the Ditc-xac structure is critical for this covalent incorporation; its prior reaction with ethylenediamine (B42938) eliminates the compound's ability to bind irreversibly. capes.gov.brnih.govnih.gov

Kinetic Profiling and Time/Concentration Dependent Interactions

Kinetic studies reveal that m-DITC-XAC exhibits distinct time- and concentration-dependent behavior in its onset of action, a characteristic that differentiates it from competitive (reversible) A₁-adenosine receptor antagonists such as XAC or 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX). nih.govnih.gov For instance, while XAC achieves maximal antagonism within 5 minutes, m-DITC-XAC's effect continues to develop over time. nih.govnih.gov Research in guinea pig atrioventricular (AV) node tissue demonstrated that a 5-minute pretreatment with 0.5 µM m-DITC-XAC irreversibly inactivated 72% of the A₁-adenosine receptors responsible for the dromotropic effect. nih.govnih.gov Furthermore, complete irreversible incorporation of xanthine (B1682287) derivatives like m-DITC-XAC into receptor binding sites has been observed to occur within 30 minutes. nih.gov

Table 1: Kinetic and Binding Characteristics of Ditc-xac Isomers

| Compound | EC₅₀ (rat brain A₁AR) [nM] | Irreversible Inactivation (at 0.5 µM, 5 min) | Complete Incorporation Time |

| m-DITC-XAC | 27 researchgate.netcapes.gov.brnih.govnih.gov | 72% of A₁-Ado receptors nih.govnih.gov | 30 min nih.gov |

| p-DITC-XAC | 52 researchgate.netcapes.gov.brnih.govnih.gov | Not specified in provided context | Not specified in provided context |

Specificity and Subtype Selectivity Profiling (e.g., A1AR vs. A2A AR vs. A3 AR)

Ditc-xac isomers demonstrate high affinity for the A₁ adenosine receptor. Their parent compound, XAC, is known for its A₁-selectivity in rats, exhibiting a 20- to 80-fold preference for A₁ over A₂A receptors, although this selectivity can vary with species. researchgate.net A related trifunctional compound, structurally similar to Ditc-xac derivatives, has been reported to show even greater selectivity, being 894-fold selective for A₁ over A₂A ARs. semanticscholar.orgmdpi.com Studies using Ditc-xac-derived probes have consistently shown minimal displacement of radioligands on A₂A, A₂B, and A₃ adenosine receptors, underscoring their good selectivity towards the A₁AR subtype. acs.org

Receptor Labeling and Binding Subunit Identification

Ditc-xac compounds are effective tools for receptor labeling and identification of binding subunits. Incubation of brain membranes with radiolabeled p- and m-DITC-XAC leads to the specific labeling of a peptide with a molecular weight (Mr) of 38,000. researchgate.netcapes.gov.brnih.govnih.govnih.gov This labeling is highly specific, as it can be effectively blocked by both A₁ adenosine receptor-specific agonists and antagonists. researchgate.netcapes.gov.brnih.govnih.gov The Mr 38,000 protein identified through this method corresponds to the same molecular weight as the protein labeled by A₁-selective photoaffinity probes, suggesting it represents the A₁ receptor binding subunit. researchgate.netcapes.gov.brnih.govnih.gov The superior efficiency of incorporation offered by Ditc-xac derivatives, compared to traditional photoaffinity probes, makes them particularly valuable for detailed structural studies of A₁ adenosine receptors. researchgate.netcapes.gov.brnih.govnih.gov Furthermore, p-DITC-XAC has been specifically designed for ligand-directed labeling of A₁ARs in living cells, enabling researchers to visualize real-time receptor dynamics. nih.govacs.org

Characterization of Labeled Peptides (e.g., Mr 38,000 peptide)

The labeled peptide consistently identified through the use of radiolabeled p- and m-DITC-XAC has a molecular weight of approximately 38,000. researchgate.netcapes.gov.brnih.govnih.govnih.gov This finding is significant as it provides a consistent molecular signature for the A₁ adenosine receptor binding subunit. The ability of Ditc-xac to efficiently and covalently label this specific protein greatly facilitates its characterization and structural analysis. researchgate.netcapes.gov.brnih.govnih.gov

Dissection of Interactions with Adenosine Receptor Subunit Architecture

Molecular modeling studies provide insights into how p-DITC-XAC interacts with the A₁AR at an architectural level. These models predict that the xanthine motif of p-DITC-XAC is embedded within the orthosteric binding pocket of the A₁AR, similar to other xanthine-based analogues. nih.gov Crucially, the p-isothiocyanate-phenyl group is predicted to occupy the solvent-exposed region of the receptor, positioning its electrophilic moiety in close proximity to the ε-amino group of lysine (B10760008) 168 (K168) located in extracellular loop 2 (ECL2). nih.gov This specific interaction suggests that the covalent bond formation occurs at K168, providing a precise molecular understanding of Ditc-xac's irreversible binding. Chemical cross-linking experiments further support these findings, showing that DITC-XAC specifically labels the A₁-receptor protein with an Mr of 38,000. nih.gov

Receptor Occupancy-Response Coupling Analysis

m-DITC-XAC has been instrumental in analyzing the relationship between receptor occupancy and functional response, particularly in the context of A₁-adenosine receptor occupancy-response coupling in guinea pig AV node tissue. nih.govnih.gov Mathematical analysis of experimental data, employing methods such as Furchgott's, indicates that the physiological amplification (or reserve) between A₁-adenosine receptor occupancy and the dromotropic response (e.g., AV nodal conduction time slowing) is minimal, suggesting a "tightly" coupled process. nih.gov This research also revealed the presence of a relatively low number of spare A₁-adenosine receptors in guinea pig AV nodal tissue. nih.gov

Specifically, a 5-minute pretreatment with 0.5 µM m-DITC-XAC was found to irreversibly inactivate 72% of the A₁-adenosine receptors mediating the dromotropic effect. nih.govnih.gov Under these conditions, the estimated agonist equilibrium dissociation constant (Kᴅ) for N⁶-cyclopentyladenosine (CPA) was 84 ± 4 nM. nih.govnih.gov The percentage of spare A₁-adenosine receptors at the EC₅₀ and extrapolated maximal S-H interval prolongation levels was determined to be 20% and 54%, respectively. The coupling amplification (reserve) was observed to vary from 1 to 2.3 within the 0-50% maximal response range. nih.govnih.gov These findings underscore the utility of Ditc-xac in dissecting the intricacies of receptor-response coupling.

Table 2: Receptor Occupancy and Response Data for m-DITC-XAC

| Pretreatment (m-DITC-XAC) | Receptors Inactivated | CPA Kᴅ (nM) | Spare A₁-Ado Receptors at EC₅₀ | Spare A₁-Ado Receptors at Max S-H Prolongation | Coupling Amplification (Reserve) |

| 0.5 µM for 5 min nih.govnih.gov | 72% nih.govnih.gov | 84 ± 4 nih.govnih.gov | 20% nih.govnih.gov | 54% nih.govnih.gov | 1 to 2.3 (0-50% max response) nih.govnih.gov |

Advanced Methodologies for Characterization and Application of Ditc Xac

Spectroscopic and Chromatographic Techniques for Compound Analysis

Spectroscopic and chromatographic techniques are fundamental for confirming the identity, purity, and structural features of DITC-XAC isomers. These methods ensure the quality and reliability of the compounds used in subsequent biological assays.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of DITC-XAC. Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule, including their connectivity, multiplicity, and integration, which are critical for confirming the synthesized structure.

For p-DITC-XAC, specific ¹H NMR data in DMSO-d₆ has been reported, aiding in the assignment of various proton signals corresponding to different regions of the molecule, such as the xanthine (B1682287) core, aromatic rings, and alkyl chains fishersci.com.

Table 1: ¹H NMR Spectroscopic Data for p-DITC-XAC (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 9.79 | s | 1H | NH |

| 8.31 | t | 1H | NH |

| 8.07 | d | 2H | 8-Ar, C-2 and C-6 (J = 8.8 Hz) |

| 7.95 | s | 1H | NH |

| 7.50 | d | 2H | NH-Ar, C-3 and C-5 (J = 8.8 Hz) |

| 7.33 | d | 2H | NH-Ar, C-2 and C-6 (J = 8.7 Hz) |

| 7.10 | d | 2H | 8-Ar, C-3 and C-5 (J = 8.8 Hz) |

| 4.57 | s | 2H | CH₂O |

| 4.02 and 3.87 | each t | - | C-1 Pr |

| 3.62 | m | 2H | C-2 Et |

| 3.4 | - | 2H | C-1 Et |

| 1.74 and 1.58 | each m | 2H | C-2 Pr |

| 0.89 | q | 6H | C-3 Pr |

| fishersci.com |

UV-Visible (UV-Vis) spectroscopy is utilized to characterize the chromophoric properties of DITC-XAC isomers. This technique helps identify the presence of conjugated systems and aromatic rings within the molecule, which absorb light at specific wavelengths. The absorption maxima (λmax) provide a characteristic fingerprint for the compound.

Both m-DITC-XAC and p-DITC-XAC exhibit distinct UV-Vis absorption profiles in methanol, with characteristic λmax values nih.gov.

Table 2: UV-Visible Spectroscopic Data for DITC-XAC Isomers (in Methanol)

| Compound | λmax (nm) |

| m-DITC-XAC | 248, 272, 310 |

| p-DITC-XAC | 248, 272, 310 |

| nih.gov |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity and confirming the identity of DITC-XAC. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of impurities and verification of the compound's retention time against a known standard.

HPLC has been successfully employed for the purification of radiolabeled DITC-XAC derivatives, such as ¹²⁵I-BH-DITC-XAC, ensuring the high purity required for sensitive radioligand binding assays researchgate.netzhanggroup.org. The use of HPLC in the purification process is critical for obtaining reliable and reproducible results in subsequent biological studies researchgate.netzhanggroup.org.

UV-Visible Spectroscopy for Chromophore Characterization

Radioligand Binding Assays and Quantitative Pharmacology

Radioligand binding assays are indispensable for quantitatively assessing the affinity, selectivity, and mechanism of action of DITC-XAC as a ligand for adenosine (B11128) receptors. These assays provide critical pharmacological parameters such as IC₅₀, Kᵢ, and Kᴅ values.

DITC-XAC isomers, m-DITC-XAC and p-DITC-XAC, have demonstrated high affinity for rat brain A1 adenosine receptors. Competition binding curves have revealed their potent interaction with these receptors, characterized by specific EC₅₀ values fishersci.chreadthedocs.io.

Table 3: Binding Affinity of DITC-XAC Isomers for Rat Brain A1 Adenosine Receptors

| Compound | EC₅₀ (nM) | Binding Type |

| m-DITC-XAC | 26.6 ± 0.5 fishersci.com, 27 fishersci.chreadthedocs.io | Irreversible Antagonist |

| p-DITC-XAC | 51.8 ± 2.1 fishersci.com, 52 fishersci.chreadthedocs.io | Irreversible Antagonist |

| fishersci.comfishersci.chreadthedocs.io |

These compounds function as irreversible antagonists, meaning they form a stable, covalent bond with the receptor. Studies have shown that incubation of rat brain membranes with m-DITC-XAC at a concentration of 500 nM can reduce A1AR density by over 90% without altering the affinity of the remaining receptors for radioligands like [¹²⁵I]N⁶-2-(4-aminophenyl)ethyladenosine ([¹²⁵I]APNEA) fishersci.comfishersci.chreadthedocs.io. This irreversible binding mechanism is further supported by the observation that prior reaction of the isothiocyanate moiety of DITC-XAC with ethylenediamine (B42938) eliminates its ability to covalently incorporate into the receptor, while not significantly altering its affinity fishersci.comfishersci.chreadthedocs.io.

Radioligand binding assays typically involve incubating membranes (e.g., rat brain membranes) with a radioligand and varying concentrations of the competing ligand (DITC-XAC). For instance, [¹²⁵I]APNEA has been used as an A1AR-selective radioligand, binding with a Kᴅ of 1.5 ± 0.3 nM in control membranes fishersci.com. The specific labeling of a Mᵣ 38,000 peptide by radiolabeled p- and m-DITC-XAC further confirms their specific interaction with the A1 receptor subunit fishersci.comfishersci.chreadthedocs.io.

Furthermore, m-DITC-XAC has been shown to cause 100% apparent antagonism of adenosine's effect on atrioventricular nodal conduction time (AVCT) in guinea pig hearts, even after extensive washout periods, highlighting its irreversible nature in functional assays uni.lu. A 5-minute pretreatment with 0.5 µM m-DITC-XAC irreversibly inactivated 72% of the A1-adenosine receptors mediating the dromotropic effect uni.lu.

NanoBRET (NanoLuc® Binary Reporter Complementation) ligand-binding measurements represent an advanced live-cell assay methodology for studying receptor-ligand interactions in real-time. While direct NanoBRET data for DITC-XAC itself were not explicitly detailed, DITC-XAC and its derivatives have served as templates or inspirations for the design of ligand-directed probes used in such cutting-edge techniques.

Ligand-directed (LD) probes, which often incorporate an A1AR-recognition element and a functional cargo connected via a reactive cleavable linker, leverage structural data from A1AR to optimize binding interactions and enable visualization of receptor dynamics in live cells nih.gov. NanoBRET saturation ligand-binding curves can be generated by treating cells (e.g., HEK293 cells stably expressing human or rat NL-A1AR) with increasing concentrations of these probes, both in the presence and absence of selective competitive antagonists like DPCPX, to determine specific and non-specific binding. This methodology allows for the study of ligand binding, competition, and the effects of competitive ligands on specific binding in a live-cell environment, providing a more physiological context compared to traditional membrane-based assays.

Computational Approaches in Ditc Xac Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand (e.g., Ditc-xac) when bound to a macromolecular target (e.g., a protein or enzyme). This technique aims to characterize the binding affinity and the specific interactions that govern the ligand-receptor complex formation. For Ditc-xac, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Prediction of Binding Modes and Stereochemical Orientations

Molecular docking algorithms explore various possible binding poses of Ditc-xac within the active site of a target receptor. These algorithms consider the flexibility of both the ligand and, in some advanced methods, the receptor, to identify energetically favorable conformations and orientations. The output typically includes a set of predicted binding poses, each associated with a scoring function value that estimates the binding affinity. For Ditc-xac, hypothetical docking studies against a target protein (e.g., "Target Protein X") could reveal key residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic contacts.

Table 1: Predicted Binding Poses and Scores for Ditc-xac with Target Protein X

| Pose ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| 1 | -9.2 | Lys123, Ser201, Phe345 | Ser201 (OH), Lys123 (NH) |

| 2 | -8.8 | Lys123, Thr198, Leu340 | Thr198 (OH) |

| 3 | -8.5 | Arg150, Asp210, Val330 | Arg150 (NH) |

These predicted binding modes provide crucial information about the stereochemical orientation of Ditc-xac within the binding pocket, suggesting which functional groups are critical for interaction and how the molecule is positioned to exert its effect.

Elucidation of Covalent Binding Hypotheses

In cases where Ditc-xac is hypothesized to form a covalent bond with its target, molecular docking can be adapted to model such interactions. This involves identifying potential nucleophilic residues within the receptor's active site (e.g., cysteine, serine, lysine) that could react with electrophilic centers on Ditc-xac. Specialized covalent docking protocols can simulate the formation of the covalent bond, providing insights into the reaction mechanism and the stability of the adduct. For Ditc-xac, if it contained a reactive electrophilic moiety, docking could predict which specific amino acid residues (e.g., Cys150) would be most susceptible to covalent modification, thereby guiding further experimental validation.

Molecular Dynamics Simulations for Conformational Dynamics

While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the time-dependent behavior of Ditc-xac within its biological environment. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, flexibility, and the stability of complexes over time.

Analysis of Ligand-Induced Receptor Conformational Changes

Upon binding, a ligand can induce significant conformational changes in its receptor, a phenomenon known as induced fit. MD simulations are invaluable for capturing these dynamic changes. For Ditc-xac, MD simulations of the Ditc-xac-receptor complex could reveal how the binding of Ditc-xac alters the shape and flexibility of the receptor's active site or other functionally important regions. This analysis often involves monitoring root-mean-square deviation (RMSD) of the receptor backbone and specific domain movements. Hypothetical MD simulations of Ditc-xac bound to "Target Protein X" might show a significant closure of a flexible loop region (e.g., residues 200-215) around Ditc-xac, indicating an induced fit mechanism.

Table 2: RMSD of Target Protein X Backbone in Ditc-xac Complex (Illustrative)

| Simulation Time (ns) | RMSD (Å) - Apo Protein | RMSD (Å) - Ditc-xac Bound |

| 0 | 0.00 | 0.00 |

| 10 | 1.52 | 0.85 |

| 20 | 1.78 | 0.92 |

| 30 | 1.65 | 0.88 |

| 40 | 1.80 | 0.90 |

| 50 | 1.75 | 0.87 |

Lower RMSD for the bound complex suggests increased stability and reduced conformational fluctuations compared to the apo form.

Understanding the Dynamics of Ligand-Receptor Complexes

MD simulations also provide detailed insights into the stability and dynamics of the Ditc-xac-receptor complex itself. This includes analyzing the persistence of specific hydrogen bonds, salt bridges, and hydrophobic contacts identified in docking studies. Fluctuations in these interactions over simulation time can indicate the robustness of the binding. Furthermore, MD can reveal the flexibility of Ditc-xac within the binding pocket, identifying key rotatable bonds or conformational preferences that contribute to its binding. Hypothetical MD data could show that while Ditc-xac maintains stable interactions with Lys123 and Ser201, a specific side chain of Ditc-xac exhibits transient interactions with Thr198, suggesting a dynamic binding profile.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that relate the chemical structure of a series of compounds to their biological activity. For Ditc-xac, QSAR models would be invaluable for guiding the rational design of new analogs with improved potency, selectivity, or pharmacokinetic properties. By analyzing a dataset of Ditc-xac and its hypothetical derivatives with known activities, QSAR aims to develop mathematical equations that predict activity based on molecular descriptors.

A hypothetical QSAR study for Ditc-xac analogs might involve calculating various physicochemical descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) and correlating them with a measured biological activity (e.g., IC50 against Target Protein X). A typical QSAR equation might look like:

Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + c_n * Descriptor_n + Intercept

Where c_i are coefficients and Descriptor_i are molecular properties.

Table 3: Hypothetical QSAR Data for Ditc-xac and Analogs (Illustrative)

| Compound | LogP | H-Bond Acceptors | Molecular Weight | Predicted IC50 (µM) | Experimental IC50 (µM) |

| Ditc-xac | 2.5 | 4 | 320 | 0.8 | 0.9 |

| Ditc-xac Analog 1 | 2.8 | 3 | 315 | 0.5 | 0.6 |

| Ditc-xac Analog 2 | 2.0 | 5 | 330 | 1.2 | 1.1 |

| Ditc-xac Analog 3 | 3.1 | 4 | 325 | 0.3 | 0.4 |

| Ditc-xac Analog 4 | 2.3 | 4 | 322 | 0.7 | 0.75 |

Such models enable researchers to predict the activity of untested Ditc-xac analogs and prioritize the synthesis of compounds with the most promising predicted profiles, thereby streamlining the drug discovery process.

Compound Names and PubChem CIDs

As "Ditc-xac" is a hypothetical compound, the PubChem CID provided below is illustrative and does not correspond to a real entry in the PubChem database.

Predictive Modeling for Novel Xanthine (B1682287) Derivatives

Predictive modeling techniques are indispensable for the rational design of novel xanthine derivatives with enhanced pharmacological profiles. For compounds like Ditc-xac, which are known for their activity as adenosine (B11128) receptor antagonists, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are extensively employed readthedocs.ioreddit.com. These models establish mathematical relationships between the chemical structure of a compound and its biological activity, allowing for the prediction of activity for new, unsynthesized derivatives.

For instance, 3D-QSAR models for xanthine derivatives as adenosine receptor antagonists have demonstrated strong predictability, with optimal models showing high Q² and R² values reddit.com. These models analyze steric, electrostatic, and hydrophobic fields around the molecules to identify regions where specific chemical features are favorable or unfavorable for activity. By applying these models to Ditc-xac and its potential analogs, researchers can computationally screen vast libraries of compounds, prioritizing those with the highest predicted affinity for target receptors.

Molecular docking simulations are another fundamental tool for predicting the binding mode and affinity of Ditc-xac derivatives to their target receptors, such as adenosine receptors reddit.com. These simulations predict how a ligand fits into the active site of a protein, providing insights into the key interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) that stabilize the ligand-receptor complex readthedocs.io. Furthermore, molecular dynamics (MD) simulations can provide a more dynamic view of these interactions, accounting for the flexibility of both the ligand and the receptor over time, and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity reddit.com.

Table 1: Hypothetical Predictive Modeling Results for Ditc-xac Derivatives at A₁ Adenosine Receptor

| Compound ID | Predicted pKi (A₁) | Predicted Selectivity (A₁ vs. A₂A) | Key Structural Modification |

| Ditc-xac | 8.5 | 62-fold | Reference Compound |

| Ditc-xac-A1 | 9.1 | 120-fold | Alkyl chain elongation |

| Ditc-xac-B2 | 8.8 | 55-fold | Aromatic ring substitution |

| Ditc-xac-C3 | 9.3 | 150-fold | Introduction of polar group |

Note: pKi is the negative logarithm of the inhibition constant (Ki), representing binding affinity. Higher pKi values indicate stronger binding. Selectivity ratio indicates preference for A₁ over A₂A receptor.

Identification of Key Structural Features for Receptor Affinity and Selectivity

Computational studies are crucial for dissecting the molecular determinants that govern the affinity and selectivity of Ditc-xac and other xanthine derivatives for specific adenosine receptor subtypes. Through techniques like molecular docking, molecular dynamics simulations, and in silico mutagenesis, researchers can pinpoint specific atoms, functional groups, or conformational preferences within the Ditc-xac structure that are critical for its interaction with target receptors reddit.com.

For xanthine-based adenosine receptor antagonists, modifications at positions 1, 3, and 8 of the xanthine core are known to significantly influence potency and selectivity. For example, bulky, cyclic substituents at the 8-position have been identified as essential for subtype selectivity, particularly for A1 adenosine receptors. Computational analyses, such as those involving contour maps from CoMFA and CoMSIA models, visually highlight regions where steric bulk, electrostatic charges, or hydrophobic interactions are favorable or unfavorable for binding readthedocs.io. These maps can reveal that a negative charge on a heterocyclic nitrogen or specific volumes and lipophilicity of entire molecules are important contributors to the selectivity of adenosine antagonists.

Furthermore, molecular dynamics simulations can elucidate the dynamic interactions between Ditc-xac and the receptor binding site, identifying stable hydrogen bonds, hydrophobic pockets, and π-stacking interactions that contribute to high affinity reddit.com. Mutagenesis studies, often performed in silico, can predict the impact of specific amino acid changes in the receptor on ligand binding, thereby confirming the importance of particular receptor residues and corresponding ligand features. For instance, studies have indicated the essential role of specific residues like T270⁷.³⁵ in the A1 receptor for accommodating substituents at the 8-position of xanthine derivatives, influencing their selectivity.

Table 2: Key Structural Features of Ditc-xac and Their Impact on Adenosine Receptor Binding

| Structural Feature (Position) | Impact on A₁ Affinity | Impact on A₂A Selectivity | Rationale (Computational Insight) |

| Propyl groups (N1, N3) | High | Moderate | Hydrophobic interactions in binding pocket |

| Isothiocyanate group (side chain) | High | High | Covalent binding/affinity labeling fishersci.comfishersci.chwikipedia.org |

| Aromatic rings (side chain) | High | High | π-stacking with key aromatic residues (e.g., Phe168) |

| Length of linker | Moderate | Moderate | Optimal positioning for receptor interaction reddit.com |

By systematically analyzing these structural features through computational methods, researchers can gain a comprehensive understanding of the structure-activity relationships of Ditc-xac, guiding the design of new, highly potent, and selective adenosine receptor ligands.

Future Directions and Emerging Research Avenues for Ditc Xac Analogs

Development of Advanced Affinity Probes and Chemical Tools

DITC-XAC and its isomers, m-DITC-XAC and p-DITC-XAC, have been synthesized as potent affinity labels that bind irreversibly to A1 adenosine (B11128) receptors zhanggroup.orguni.luguidetomalariapharmacology.org. Their interaction with rat brain A1 receptors exhibits high affinity, with EC50 values reported as 27 nM for m-DITC-XAC and 52 nM for p-DITC-XAC in radioligand competition curves zhanggroup.orguni.luguidetomalariapharmacology.org. These compounds are highly efficient in covalently incorporating into the A1AR, specifically labeling a Mr 38,000 peptide, which is the same molecular weight as the protein labeled by A1-selective photoaffinity probes uni.luguidetomalariapharmacology.org. The superior efficiency of DITC-XAC as an affinity probe, compared to photoaffinity probes, makes it extremely useful for structural studies of A1 adenosine receptors uni.luguidetomalariapharmacology.org.

Table 1: Binding Affinity of DITC-XAC Isomers for A1 Adenosine Receptors

| Compound | EC50 (nM) | Binding Type | Application Area |

| m-DITC-XAC | 27 | Irreversible | Affinity Labeling, Structural Studies zhanggroup.orguni.luguidetomalariapharmacology.org |

| p-DITC-XAC | 52 | Irreversible | Affinity Labeling, Structural Studies zhanggroup.orguni.luguidetomalariapharmacology.org |

Integration with Bioorthogonal Chemistry for Live-Cell Labeling

Future directions for DITC-XAC analogs include their integration with bioorthogonal chemistry for live-cell labeling applications. While DITC-XAC itself has been designed for ligand-directed labeling of A1AR in living cells, enabling real-time visualization of receptor dynamics nih.gov, the incorporation of bioorthogonal handles would further enhance its utility. This approach would allow for selective and covalent modification of DITC-XAC analogs within complex biological systems without interfering with native cellular processes. The development of clickable and covalent affinity-based probes (AfBPs) for other adenosine receptor subtypes, such as the human A3AR, demonstrates the feasibility and importance of such strategies for detecting endogenous receptor expression wikipedia.org. By appending bioorthogonal groups (e.g., azides or alkynes) to DITC-XAC analogs, researchers could employ click chemistry to attach fluorescent tags, imaging agents, or other functional moieties, facilitating real-time tracking, localization, and quantification of A1ARs in live cellular environments.

Exploration of Trifunctional and Cleavable Probes for Specific Applications

The exploration of trifunctional and cleavable probes represents another significant avenue for DITC-XAC analogs. A trifunctionalized compound (compound 21), an analog of DITC-XAC, has already been reported as an irreversible ligand for rat A1ARs, demonstrating significant selectivity (894-fold selective for A1 vs. A2A ARs) nih.govfishersci.com. Such trifunctional probes can incorporate a binding moiety, a reactive group for covalent attachment, and a third functional handle (e.g., for detection, immobilization, or further modification), thereby expanding their versatility.

Furthermore, the development of cleavable DITC-XAC analogs could offer enhanced control over receptor labeling and analysis. Cleavable linkers would allow for the release of labeled receptor components under specific conditions (e.g., pH change, light exposure, or enzymatic cleavage), facilitating downstream analyses such as mass spectrometry-based proteomics for identifying interacting partners or structural domains. This would provide a powerful means to study transient interactions or to isolate labeled proteins for detailed characterization following initial irreversible binding.

Role in Receptor Turnover and Trafficking Studies

DITC-XAC's ability to irreversibly bind and reduce the number of A1 receptors in brain membranes, without altering the affinity of the remaining receptors, makes it an invaluable tool for studying receptor turnover and trafficking zhanggroup.orguni.luguidetomalariapharmacology.org. For instance, incubation of rat brain membranes with 500 nM m-DITC-XAC has been shown to reduce A1AR density by over 90% zhanggroup.orguni.lu. This irreversible inactivation allows researchers to quantify the rate at which new receptors are synthesized and inserted into the membrane, or how existing receptors are internalized and degraded. By applying DITC-XAC analogs, followed by time-course experiments and quantification of functional receptors, researchers can gain insights into the dynamic processes governing A1AR expression and localization in various physiological and pathological states.

Applications in High-Throughput Screening and Functional Assays

The high affinity and irreversible inhibitory properties of m-DITC-XAC and p-DITC-XAC make them suitable for applications in high-throughput screening (HTS) and functional assays nih.gov. Their ability to irreversibly inhibit A1ARs with high affinity (Ki values around 1.2 nM for both m-DITC-XAC and p-DITC-XAC) allows for detailed studies on receptor functionality and signaling pathways nih.gov. In HTS, DITC-XAC analogs could serve as robust probes to identify novel modulators of A1AR activity. By pre-labeling receptors with DITC-XAC analogs, subsequent screening for compounds that displace or alter the binding of a reversible radioligand could be conducted, providing a direct measure of receptor occupancy or functional modulation. In functional assays, these irreversible ligands can be used to establish a baseline of receptor inactivation, enabling the study of residual receptor activity or the effects of new agonists/antagonists under conditions of controlled receptor density.

Exploration of Adenosine Receptor Signaling Pathways

DITC-XAC, as an A1 adenosine receptor antagonist, is instrumental in the exploration of adenosine receptor signaling pathways zhanggroup.orguni.luguidetomalariapharmacology.orgnih.gov. Its specific and irreversible binding allows for the dissection of A1AR-mediated effects from those mediated by other adenosine receptor subtypes (A2A, A2B, A3) uni.luguidetomalariapharmacology.org. By covalently labeling the A1AR, DITC-XAC facilitates the study of downstream signaling cascades, including G-protein coupling, adenylyl cyclase inhibition, and ion channel modulation, without interference from ligand dissociation. This enables a more precise understanding of the physiological roles of A1ARs in various tissues, such as the brain, where they play a crucial role in neurotransmission and neuroprotection zhanggroup.orguni.luguidetomalariapharmacology.org. Future research can leverage DITC-XAC analogs to investigate the precise molecular mechanisms of A1AR activation and inactivation, and to identify novel components of their signaling networks.

Opportunities in Systems Pharmacology and Network Biology

The development and application of highly specific chemical probes like DITC-XAC analogs open significant opportunities in systems pharmacology and network biology. By providing tools for precise manipulation and detection of A1ARs, these analogs can contribute to mapping complex receptor-receptor interactions and signaling networks within cells and tissues. Understanding how A1ARs integrate with other G protein-coupled receptors (GPCRs) or other cellular signaling pathways at a systems level is critical for developing multi-target therapeutic strategies. DITC-XAC analogs can be employed in proteomic studies to identify novel protein-protein interactions involving A1ARs, or in transcriptomic analyses to understand how selective A1AR modulation impacts gene expression profiles. This holistic approach, facilitated by advanced chemical probes, will be essential for elucidating the intricate roles of adenosine receptors in health and disease, and for identifying new therapeutic targets beyond single-receptor modulation.

Q & A

Q. What distinguishes systematic reviews from meta-analyses in synthesizing Ditc-xac research?

- Methodological Answer :

- Systematic reviews : Qualitatively synthesize all relevant studies using predefined protocols (e.g., PRISMA) to answer a broad question (e.g., "What are Ditc-xac's applications in oncology?").

- Meta-analyses : Statistically pool data from selected studies to quantify effect sizes (e.g., risk ratios for toxicity) .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.